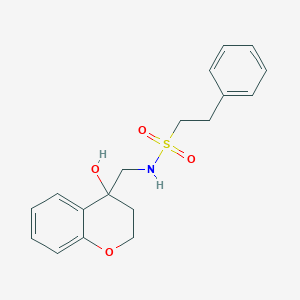

N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c20-18(11-12-23-17-9-5-4-8-16(17)18)14-19-24(21,22)13-10-15-6-2-1-3-7-15/h1-9,19-20H,10-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXSZSSYUVRUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)CCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the 4-hydroxychroman-4-yl intermediate. This intermediate is then reacted with a sulfonamide derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group on the chroman ring.

Reduction: Reduction reactions can target the sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the sulfonamide group can yield a corresponding amine .

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Its potential as an antimalarial agent makes it a candidate for drug development.

Mechanism of Action

The mechanism by which N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide exerts its effects involves targeting specific proteins in the malaria parasite. The compound has been shown to block male gamete formation in the malaria parasite, thereby preventing transmission to mosquitoes. This action is mediated through the binding and stabilization of the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related sulfonamide derivatives and their distinguishing features:

Crystallographic and Hydrogen-Bonding Analysis

Compounds like N-(4-methoxyphenyl)benzenesulfonamide form hydrogen-bonded networks (e.g., C–H⋯O interactions) in crystal lattices, influencing melting points and stability . The target compound’s chroman hydroxyl group could similarly participate in intermolecular hydrogen bonds, affecting its crystallinity .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a 4-hydroxychroman moiety linked to a 2-phenylethanesulfonamide group. The presence of both aromatic and sulfonamide functionalities suggests diverse biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on 3-substituted derivatives of 4-hydroxycoumarin demonstrated notable antimycotic and antibacterial activities, suggesting that structural similarities may confer similar effects on microbial pathogens .

| Compound | Activity Type | Microorganisms Tested | Effectiveness |

|---|---|---|---|

| This compound | Antimicrobial | Various bacteria and fungi | Significant |

| 3-substituted derivatives of 4-hydroxycoumarin | Antimycotic, Antibacterial | E. coli, S. aureus, C. albicans | High |

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, which plays a crucial role in various inflammatory diseases. This suggests that this compound could potentially modulate inflammatory responses.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds often inhibit enzymes involved in inflammation and microbial growth.

- Interaction with Cell Membranes : The lipophilicity of the chroman structure may facilitate membrane penetration, enhancing antimicrobial efficacy.

- Cytokine Modulation : By influencing cytokine production, the compound may reduce inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models, administration of the compound led to a significant reduction in markers of inflammation compared to controls. This supports the hypothesis that it may serve as an effective anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.